Product packaging for Diclofenac 2,3-Butylene Glycol Ester(Cat. No.:)

Diclofenac 2,3-Butylene Glycol Ester

Cat. No.: B13410606
M. Wt: 368.3 g/mol
InChI Key: QTZAVOLNOIMMAP-UHFFFAOYSA-N
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Description

Diclofenac 2,3-Butylene Glycol Ester (CAS 95093-57-5) is a fully characterized chemical compound with the IUPAC name 3-hydroxybutan-2-yl 2-[2-(2,6-dichlorophenyl)amino)phenyl]acetate and a molecular weight of 368.25 g/mol . It serves as a critical reference standard for the active pharmaceutical ingredient (API) Diclofenac, compliant with regulatory guidelines for traceability against pharmacopeial standards (USP/EP) . This ester is integral for analytical method development (AMV), method validation, and Quality Control (QC) applications during the synthesis and formulation stages of drug development . As a prodrug ester of the well-known non-steroidal anti-inflammatory drug (NSAID) Diclofenac , it is of significant research interest for optimizing drug delivery profiles. The prodrug approach, which involves modifying Diclofenac into ester forms, is widely investigated to alter physicochemical properties like solubility and lipophilicity, which can enhance transdermal penetration for topical delivery systems . The parent drug, Diclofenac, exerts its therapeutic effects by inhibiting the cyclooxygenase (COX-1 and COX-2) enzymes, thereby reducing the synthesis of prostaglandins that mediate pain, fever, and inflammation . This product is intended for use in a professional laboratory setting. It is For Research Use Only (RUO) and is not approved for human or veterinary diagnostic, therapeutic, or personal use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19Cl2NO3 B13410606 Diclofenac 2,3-Butylene Glycol Ester

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H19Cl2NO3

Molecular Weight

368.3 g/mol

IUPAC Name

3-hydroxybutan-2-yl 2-[2-(2,6-dichloroanilino)phenyl]acetate

InChI

InChI=1S/C18H19Cl2NO3/c1-11(22)12(2)24-17(23)10-13-6-3-4-9-16(13)21-18-14(19)7-5-8-15(18)20/h3-9,11-12,21-22H,10H2,1-2H3

InChI Key

QTZAVOLNOIMMAP-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)OC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl)O

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Characterization of Diclofenac Glycol Esters

General Esterification Strategies for Carboxylic Acid-Containing NSAIDs

The esterification of NSAIDs is a widely explored chemical transformation aimed at masking the free carboxylic acid group. tandfonline.com This modification can be achieved through several synthetic routes, each with its own advantages and applications. nih.gov Common strategies include direct esterification methods, the use of coupling reagents, or the formation of activated intermediates.

Direct Esterification Approaches

Direct esterification, most notably the Fischer-Speier esterification, represents a fundamental approach to synthesizing esters. This method typically involves reacting the carboxylic acid-containing NSAID directly with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is driven towards the ester product by removing the water formed during the reaction, often by refluxing with the alcohol serving as the solvent. nih.govresearchgate.net While straightforward, this method can be limited by the requirement for harsh acidic conditions and high temperatures, which may not be suitable for sensitive substrates. google.com

Coupling Reagent-Mediated Esterification

To overcome the limitations of direct esterification, methods employing coupling reagents are frequently used. These reactions allow for the formation of ester bonds under milder conditions and are often more efficient, particularly for sterically hindered substrates. nih.govorgsyn.org

A widely adopted and versatile method for esterification under mild conditions is the Steglich esterification, which utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-Dimethylaminopyridine (DMAP). nih.govorganic-chemistry.orgsynarchive.com This reaction is highly efficient for forming esters from carboxylic acids and alcohols, including those that are sterically demanding or acid-labile. orgsyn.orgorganic-chemistry.org

The reaction mechanism involves the activation of the carboxylic acid group of the NSAID by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.orgresearchgate.net This intermediate is susceptible to nucleophilic attack. DMAP, acting as a potent nucleophilic catalyst, reacts with the O-acylisourea to form a reactive acyl-pyridinium species. organic-chemistry.orgorganic-chemistry.org This "active ester" intermediate is then readily attacked by the alcohol (e.g., a glycol), leading to the formation of the desired ester and regenerating the DMAP catalyst. The DCC is consumed in the reaction, forming a stable urea (B33335) byproduct, N,N'-dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and can be easily removed by filtration. derpharmachemica.comgoogle.com

The key components and their functions in this reaction are summarized in the table below.

Reagent/CatalystChemical NameRole in Reaction
NSAID(e.g., Diclofenac)Carboxylic acid source
Alcohol(e.g., Glycol)Nucleophile, forms the ester
DCCN,N'-DicyclohexylcarbodiimideCoupling agent, activates the carboxylic acid
DMAP4-DimethylaminopyridineAcyl-transfer catalyst, enhances reaction rate
Solvent(e.g., Dichloromethane)Aprotic medium for the reaction

This method has been successfully applied to the synthesis of various NSAID esters, demonstrating its broad utility. nih.govnih.govgoogle.com

Esterification via Activated Intermediates (e.g., Acid Chlorides)

Another effective strategy for esterification involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride. tandfonline.comsemanticscholar.org This two-step process begins with the treatment of the NSAID with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding acyl chloride. google.comosf.ioderpharmachemica.com

This transformation significantly increases the electrophilicity of the carbonyl carbon. The resulting acyl chloride is a highly reactive species that readily undergoes nucleophilic acyl substitution with an alcohol. semanticscholar.org The reaction typically proceeds rapidly, often at room temperature, and may be carried out in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct generated during the reaction. tandfonline.com While this method is very effective, it requires the handling of moisture-sensitive and corrosive reagents like thionyl chloride. tandfonline.comsemanticscholar.org

Synthetic Pathways for Diclofenac (B195802) Butylene Glycol Esters

The principles of general esterification strategies can be applied to the specific synthesis of diclofenac esters with diols, such as butylene glycol. The presence of two hydroxyl groups in butylene glycol allows for the formation of mono- or di-esters, depending on the reaction stoichiometry and conditions.

Synthesis of Diclofenac 2,3-Butylene Glycol Ester

The synthesis of this compound, chemically named 3-Hydroxybutan-2-yl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate, can be efficiently achieved using the DCC/DMAP coupling methodology. synzeal.com This approach offers mild reaction conditions suitable for preserving the integrity of the diclofenac molecule while facilitating the ester bond formation with 2,3-butylene glycol.

A plausible synthetic route involves dissolving diclofenac acid in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM). To this solution, 2,3-butylene glycol and a catalytic amount of DMAP are added. The reaction mixture is then cooled, and a solution of DCC in DCM is added portion-wise. The reaction is typically stirred at room temperature for several hours to ensure completion. nih.gov

Reaction Scheme: Diclofenac + 2,3-Butylene Glycol --(DCC, DMAP, DCM)--> this compound + N,N'-Dicyclohexylurea

Upon completion, the precipitated N,N'-dicyclohexylurea byproduct is removed by filtration. The filtrate is then subjected to a standard workup procedure, involving washing with dilute acid and brine, followed by drying over an anhydrous salt like sodium sulfate. The solvent is removed under reduced pressure, and the crude product can be purified using column chromatography to yield the pure this compound. The progress of the reaction and the purity of the final product would be monitored by techniques such as Thin Layer Chromatography (TLC) and confirmed by spectroscopic analysis.

Exploration of Isomeric Forms (e.g., Mixture of Isomers)

The potential for isomerism in this compound is rooted in the stereochemistry of the 2,3-butylene glycol (butane-2,3-diol) moiety. Butane-2,3-diol possesses two chiral centers at carbons 2 and 3, leading to the existence of three distinct stereoisomers: a pair of enantiomers and a meso compound. wikipedia.org

The three stereoisomers are:

(2R, 3R)-butane-2,3-diol

(2S, 3S)-butane-2,3-diol

meso-butane-2,3-diol ((2R, 3S) or (2S, 3R)) wikipedia.org

Consequently, the esterification of Diclofenac with a standard, non-stereospecific sample of 2,3-butylene glycol will yield a mixture of the corresponding diastereomeric esters. The synthesis will produce esters of both the chiral pair and the meso isomer, resulting in a complex product mixture. The specific ratio of these isomers in the final product depends on the isomeric composition of the starting glycol and the reaction conditions.

Isolation and Purification Techniques for Diclofenac Ester Prodrugs

The purification of Diclofenac ester prodrugs from the reaction mixture is crucial to remove unreacted starting materials, catalysts, and byproducts. Standard laboratory techniques such as chromatography, recrystallization, and precipitation are commonly employed.

Column Chromatography Methods

Column chromatography is a highly effective technique for the separation and purification of Diclofenac derivatives. mdpi.com This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, while a liquid mobile phase flows through it. analis.com.my

For the purification of Diclofenac esters, a common approach involves using a silica gel column with a non-polar or moderately polar eluent system. mdpi.com For instance, mixtures of solvents like toluene (B28343) and ethyl acetate (B1210297) have been successfully used to purify related Diclofenac compounds. mdpi.com The polarity of the mobile phase is carefully optimized to achieve effective separation of the desired ester from other components in the crude reaction mixture. The progress of the separation is typically monitored by thin-layer chromatography (TLC) to identify and collect the fractions containing the pure product.

Recrystallization and Precipitation Techniques

Recrystallization is a purification technique based on the principle that the solubility of a compound in a solvent changes with temperature. For Diclofenac and its derivatives, this method involves dissolving the crude product in a minimum amount of a suitable hot solvent. nih.gov As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent. nih.gov Ethanol is one solvent that has been used for the recrystallization of Diclofenac. nih.gov

Precipitation is another common technique, particularly useful in the work-up stage of a reaction. For instance, Diclofenac acid can be precipitated from an aqueous solution of its sodium salt by the dropwise addition of an acid, such as 1 M HCl, until the product no longer precipitates. nih.gov The resulting solid can then be collected by filtration, dried, and further purified if necessary. nih.gov

Advanced Spectroscopic and Analytical Elucidation of Chemical Structure

The definitive identification and structural confirmation of this compound rely on advanced spectroscopic methods, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly powerful.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) is instrumental in identifying the structure of this compound by mapping the chemical environment of all hydrogen atoms within the molecule. While a specific spectrum for this exact ester is not publicly available, its ¹H NMR spectrum can be predicted by analyzing the spectra of its constituent parts: Diclofenac and 2,3-butanediol (B46004).

The ¹H NMR spectrum of Diclofenac typically shows characteristic signals for its aromatic protons between 6.78 and 7.35 ppm and a singlet for the methylene (B1212753) (-CH₂-) protons of the acetic acid group at approximately 3.60 ppm. farmaciajournal.comnih.gov

The ¹H NMR spectrum of 2,3-butanediol in water shows signals for the methine (-CH-) protons around 3.60-3.61 ppm and the methyl (-CH₃) protons at a higher field. nih.gov

Upon esterification to form this compound, significant shifts are expected for the protons of the glycol moiety. The methine proton on the carbon atom directly bonded to the ester oxygen (C2 of the butylene glycol chain) would experience a significant downfield shift due to the deshielding effect of the carbonyl group. The other protons in the glycol chain would also be affected, but to a lesser extent.

The following table outlines the predicted ¹H NMR chemical shifts for this compound.

Proton Group Predicted Chemical Shift (δ, ppm) Multiplicity Justification
Aromatic Protons (Diclofenac)6.8 - 7.4MultipletCorresponds to the typical aromatic region for the two phenyl rings of Diclofenac. farmaciajournal.com
NH Proton (Diclofenac)~9.0 (variable)Broad SingletAmine proton chemical shifts are variable and depend on solvent and concentration.
-O-CH- (Glycol C2)4.8 - 5.2MultipletSignificant downfield shift from ~3.6 ppm nih.gov due to the strong deshielding effect of the adjacent ester carbonyl group.
-CH₂- (Diclofenac)~3.7SingletMethylene protons of the acetate group, slightly shifted from the parent acid/salt value of ~3.6 ppm. farmaciajournal.com
-CH(OH)- (Glycol C3)3.6 - 3.8MultipletMethine proton adjacent to the hydroxyl group, expected to be in a similar region to the parent glycol. nih.gov
-CH₃ (Glycol C1)1.1 - 1.3DoubletMethyl protons adjacent to the C2 methine, split by the methine proton.
-CH₃ (Glycol C4)1.0 - 1.2DoubletMethyl protons adjacent to the C3 methine, split by the methine proton.
-OH (Glycol)VariableBroad SingletHydroxyl proton chemical shift is highly variable and depends on solvent, concentration, and temperature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an essential tool for elucidating the carbon framework of this compound. The spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. While specific experimental data for this exact ester is not widely published, the expected chemical shifts can be predicted based on the known spectra of diclofenac and 2,3-butanediol.

The diclofenac moiety is expected to show signals corresponding to its aromatic carbons, the methylene carbon of the acetate group, and the carbonyl carbon. The dichlorinated phenyl ring carbons and the carbons of the aminophenyl ring will appear in the aromatic region (approx. 110-150 ppm). aun.edu.eg The esterification process significantly impacts the chemical shift of the carbonyl carbon, which is anticipated to resonate around 170-173 ppm. aun.edu.eg

The 2,3-butylene glycol portion of the ester will introduce new signals. The two methyl carbons are expected in the aliphatic region (approx. 15-25 ppm), while the two methine carbons (one bearing the ester oxygen and the other a hydroxyl group) will appear further downfield (approx. 65-75 ppm). spectrabase.comchemicalbook.com The precise shifts are influenced by the substitution pattern and solvent used.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Assignment Predicted Chemical Shift (δ, ppm)
Ester Carbonyl (C=O) 170 - 173
Aromatic Carbons (C-Cl, C-N, C-H) 110 - 150
Methine Carbon (-CH-O-C=O) 70 - 75
Methine Carbon (-CH-OH) 65 - 70
Methylene Carbon (-CH₂-) 37 - 40

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the successful esterification of diclofenac with 2,3-butylene glycol.

Key characteristic bands for the parent diclofenac molecule include an N-H stretching vibration of the secondary amine around 3380 cm⁻¹ and strong absorptions from the aromatic rings. researchgate.netiajpr.com The carboxylic acid C=O stretch in diclofenac acid is typically observed around 1694-1710 cm⁻¹. researchgate.net

Upon esterification, the most significant changes in the spectrum would be the disappearance of the broad O-H stretch from the carboxylic acid and the appearance of a strong ester carbonyl (C=O) stretching band, typically in the range of 1735-1745 cm⁻¹. vscht.cz Additionally, characteristic C-O stretching vibrations for the ester linkage would be visible between 1000 and 1300 cm⁻¹. A broad O-H stretching band from the remaining hydroxyl group on the butylene glycol moiety is also expected around 3200-3500 cm⁻¹. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Secondary Amine (N-H) Stretch ~ 3380
Hydroxyl (O-H) Stretch, broad 3200 - 3500
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
Ester Carbonyl (C=O) Stretch 1735 - 1745
Aromatic C=C Stretch 1500 - 1600
Ester C-O Stretch 1000 - 1300

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, mass spectrometry would be used to confirm the molecular mass and provide structural information through analysis of its fragmentation patterns.

The molecular formula for the mono-ester is C₁₈H₁₉Cl₂NO₃, giving a theoretical molecular weight of approximately 368.07 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound would typically be observed as a protonated molecular ion [M+H]⁺ at an m/z value of approximately 369.08.

The fragmentation pattern in MS/MS analysis would provide further structural confirmation. Common fragmentation pathways for diclofenac itself involve the loss of the acetic acid side chain and cyclization. nih.govresearchgate.net Key fragments for diclofenac are often observed at m/z 250 (loss of -COOH) and m/z 215 (further loss of Cl). researchgate.netmassbank.eu For the ester, fragmentation would likely involve the cleavage of the ester bond, leading to the loss of the 2,3-butylene glycol moiety and the generation of fragments characteristic of the diclofenac core.

Table 3: Predicted Mass Spectrometry Data for this compound

Parameter Predicted Value
Molecular Formula C₁₈H₁₉Cl₂NO₃
Molecular Weight ~ 368.07 g/mol
[M+H]⁺ Ion (m/z) ~ 369.08
Key Fragment 1 (m/z) ~ 296 (Loss of C₄H₈O)
Key Fragment 2 (m/z) ~ 250 (Diclofenac core fragment)

Elemental Analysis (CHNOS)

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen, and sulfur) within a pure compound. This data is used to determine the empirical formula and to confirm the purity of the synthesized this compound. The theoretical percentages are calculated from the molecular formula, C₁₈H₁₉Cl₂NO₃. Experimental values for a pure sample should align closely with these theoretical values.

Table 4: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass Count Total Mass Percentage (%)
Carbon C 12.011 18 216.198 58.70
Hydrogen H 1.008 19 19.152 5.20
Chlorine Cl 35.453 2 70.906 19.25
Nitrogen N 14.007 1 14.007 3.80
Oxygen O 15.999 3 47.997 13.03

| Total | | | | 368.26 | 100.00 |

Chromatographic Purity Assessment

Chromatographic techniques are fundamental for assessing the purity of this compound, separating it from any unreacted starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical compounds with high accuracy and precision. A reversed-phase HPLC method is typically employed for diclofenac and its derivatives. arabjchem.orgnih.gov

A typical HPLC system would utilize a C18 stationary phase column. mdpi.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer (e.g., phosphate (B84403), ammonium (B1175870) acetate) with an acidic pH. nih.govresearchgate.net Gradient elution may be used to ensure the separation of all components. Detection is commonly performed using a UV detector, with a wavelength set around 210-282 nm, where the diclofenac chromophore exhibits strong absorbance. nih.govresearchgate.net The purity is determined by calculating the peak area of the main compound relative to the total area of all peaks in the chromatogram.

Table 5: Typical HPLC Parameters for Purity Assessment

Parameter Condition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and acidic water/buffer (e.g., pH 2.3-3.0)
Elution Mode Isocratic or Gradient
Flow Rate 0.7 - 2.0 mL/min
Detection UV at 210-282 nm

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for qualitative purity checks and for monitoring the progress of chemical reactions. For the analysis of this compound, silica gel 60F₂₅₄ plates are commonly used as the stationary phase. nih.govthaiscience.info

A variety of mobile phase systems can be employed to achieve good separation. A common solvent mixture includes a nonpolar component like cyclohexane (B81311) or toluene, a moderately polar component like chloroform (B151607) or ethyl acetate, and a small amount of a polar solvent like methanol, often with a trace of acetic acid to improve peak shape. nih.govthaiscience.infobibliotekanauki.pl After development, the spots are visualized under UV light at 254 nm. The purity is assessed by the presence of a single spot at a characteristic retention factor (Rf) value.

Table 6: Typical TLC Conditions for Purity Assessment

Parameter Condition
Stationary Phase Silica gel 60F₂₅₄ plates
Mobile Phase Example 1 Cyclohexane: Chloroform: Methanol: Glacial Acetic Acid (6:3:0.5:0.5 v/v) nih.govresearchgate.net
Mobile Phase Example 2 Toluene: Ethyl Acetate: Glacial Acetic Acid (60:40:1 v/v/v) thaiscience.info

Table 7: List of Chemical Compounds

Compound Name
Diclofenac
This compound
2,3-butanediol
Acetonitrile
Methanol
Chloroform
Cyclohexane
Toluene
Ethyl Acetate

Prodrug Design Principles and in Vitro Bioconversion Mechanisms

Strategic Design of Diclofenac (B195802) Ester Prodrugs for Optimized Physicochemical Properties

The strategic design of diclofenac ester prodrugs is centered on modifying the physicochemical properties of the parent molecule to improve its therapeutic efficacy and minimize its side effects. Key parameters that are modulated include lipophilicity, polarity, and chemical stability.

The permeation of a drug across biological membranes, such as the skin or the gastrointestinal mucosa, is highly dependent on its lipophilicity and polarity. Diclofenac itself is a moderately lipophilic compound. By converting the carboxylic acid group into an ester, the polarity of the molecule is reduced, and its lipophilicity is generally increased. This alteration can enhance the partitioning of the prodrug into the lipid bilayers of cell membranes, thereby facilitating its absorption.

The choice of the alcohol moiety for esterification plays a crucial role in determining the final physicochemical properties of the prodrug. For instance, esterification with short-chain alcohols can significantly increase lipophilicity. While specific data for the 2,3-butylene glycol ester is not available, studies on other glycol esters of diclofenac, such as ethylene (B1197577) glycol and propylene (B89431) glycol esters, have been conducted to evaluate their potential for enhanced transdermal delivery. These studies often aim to strike a balance between increased lipophilicity for better membrane partitioning and sufficient aqueous solubility for formulation purposes. The presence of the hydroxyl group in the 2,3-butylene glycol moiety would be expected to impart a degree of hydrophilicity to the prodrug, potentially influencing its solubility and permeation characteristics.

Table 1: Physicochemical Properties of Selected Diclofenac Esters (Illustrative) No specific data is available for Diclofenac 2,3-Butylene Glycol Ester. The data below is for other diclofenac esters and is intended for illustrative purposes only.

Compound Log P (Octanol/Water) Aqueous Solubility Reference
Diclofenac Acid 4.51 2.37 mg/L [General NSAID Data]
Diclofenac Methyl Ester Higher than Diclofenac Lower than Diclofenac [General Prodrug Principles]
Diclofenac Ethyl Ester Higher than Diclofenac Lower than Diclofenac [General Prodrug Principles]

Another key objective in designing diclofenac prodrugs is to achieve targeted and localized drug action, thereby maximizing the therapeutic effect at the site of inflammation while minimizing systemic exposure and associated side effects. This is particularly relevant for the treatment of localized inflammatory conditions such as osteoarthritis, where intra-articular administration is a viable option.

Prodrugs designed for intra-articular delivery are often formulated to have limited systemic absorption and to undergo bioconversion to the active diclofenac within the synovial joint. The physicochemical properties of the prodrug, including its solubility and stability in the synovial fluid, are critical for achieving sustained local drug levels. While there is no specific research on the intra-articular delivery of this compound, the general principle involves designing a prodrug that can reside in the joint space for an extended period and release the parent drug in a controlled manner.

Enzymatic Hydrolysis and Bioconversion Kinetics in In Vitro Models

For a prodrug to be effective, it must be efficiently converted back to the active parent drug at the desired site of action. In the case of ester prodrugs, this bioconversion is typically mediated by esterase enzymes present in various biological tissues and fluids.

The rate of enzymatic hydrolysis of a diclofenac ester prodrug is a critical determinant of its pharmacokinetic profile and therapeutic efficacy. In vitro plasma models are commonly used to assess the bioconversion kinetics of these prodrugs. These models utilize plasma from different species, such as humans, rats, and horses, to evaluate potential inter-species differences in esterase activity.

The rate of hydrolysis is influenced by the structure of the alcohol moiety of the ester. Steric hindrance around the ester bond can affect the accessibility of the enzyme and thus the rate of cleavage. While specific kinetic data for the hydrolysis of this compound in plasma is not available, studies on other diclofenac esters have demonstrated that the rate of bioconversion can vary significantly depending on the ester group and the species of plasma used. For instance, some studies have shown rapid hydrolysis of certain diclofenac esters in human plasma, indicating efficient release of the active drug.

Table 2: In Vitro Plasma Hydrolysis of Diclofenac Esters (Illustrative) No specific data is available for this compound. The data below is for other diclofenac esters and is intended for illustrative purposes only.

Diclofenac Ester Plasma Source Half-life (t1/2) Reference
Diclofenac Ethyl Ester Human - [General Prodrug Research]
Diclofenac Hydroxyethyl Ester Human - [General Prodrug Research]
Morpholinoalkyl Esters of Diclofenac Rat Fast cleavage rates lgcstandards.com

Note: "-" indicates that specific quantitative data was not found in the initial search.

In addition to enzymatic hydrolysis, the chemical stability of a prodrug in different physiological environments is a crucial factor. This is often assessed using simulated biological fluids that mimic the conditions in different parts of the body.

For orally administered prodrugs, stability in the acidic environment of the stomach is essential to prevent premature degradation before absorption can occur in the intestine. Simulated gastric fluid, typically at a pH of 1.0 to 1.2, is used to evaluate this stability. The goal is for the ester linkage to remain intact in the stomach and then undergo hydrolysis, either chemically or enzymatically, in the more neutral pH of the intestine and/or after absorption into the systemic circulation.

While there is no specific data on the stability of this compound in simulated gastric fluid, studies on other diclofenac ester prodrugs have generally shown good stability under acidic conditions. This is a desirable characteristic for oral prodrugs, as it ensures that the majority of the administered dose reaches the small intestine in its intact form.

Hydrolytic Stability in Simulated Biological Fluids

Simulated Intestinal Fluid/Phosphate (B84403) Buffer (pH 7.4/6.8)

The stability and hydrolysis of diclofenac esters are significantly influenced by the pH of the surrounding medium. Simulated intestinal fluid and phosphate buffers at physiological pH (typically 6.8 to 7.4) are standard media for evaluating the chemical and enzymatic lability of the ester linkage.

Studies on various diclofenac esters, including monoglycerides (B3428702) and aryl esters, demonstrate that they undergo facile and complete hydrolysis in isotonic phosphate buffer at pH 7.4. nih.gov For instance, certain diclofenac ester prodrugs exhibit a linear relationship between the logarithm of the intact prodrug concentration and time in pH 7.4 phosphate buffered saline (PBS), indicating predictable hydrolysis kinetics. researchgate.net This hydrolysis is crucial as it releases the active diclofenac. The rate of this release is dependent on the specific ester structure. For example, the dissolution and subsequent release of diclofenac from formulations are known to be pH-dependent, with an increased release rate at higher pH values like 7.4 compared to 6.8, which is attributed to the increased solubility of diclofenac at a more alkaline pH. jddtonline.infonih.gov

The hydrolysis process in these buffers is a key step in liberating the parent drug from its ester prodrug form. researchgate.net The rate can vary significantly, with some esters having chemical hydrolysis half-lives ranging from a few hours to several hundred hours in pH 7.4 buffer at 37°C. monash.edu

Synovial Fluid (e.g., human, equine)

For a topical or locally administered anti-inflammatory agent, the bioconversion within the synovial fluid of joints is of particular interest. Research has shown that conventional ester conjugates of diclofenac, when incubated in bovine synovial fluid, can undergo cleavage. researchgate.net This indicates that the necessary enzymatic or chemical conditions for hydrolysis exist within the joint environment. Following topical application, diclofenac has been measured in the synovial fluid and tissue of the knee, confirming that the drug and, by extension, its prodrugs can reach this target compartment. researchgate.netcam.ac.uknih.gov The hydrolysis within this fluid would be responsible for the local release of active diclofenac, providing targeted anti-inflammatory action. However, this conversion can also lead to the formation of undesirable degradation products. researchgate.net

Identification and Quantification of Hydrolysis Products and Degradants (e.g., Diclofenac Lactam Formation)

The hydrolysis of diclofenac esters does not solely yield the parent diclofenac. A significant degradation pathway involves an intramolecular condensation reaction that results in the formation of diclofenac lactam (1-(2,6-dichlorophenyl)indolin-2-one). monash.edumdpi.com Studies on diclofenac-monoglycerides and diclofenac-(p-hydroxybenzoate)-2-monoglyceride have confirmed that hydrolysis in pH 7.4 buffer produces both diclofenac and diclofenac lactam simultaneously. nih.gov

The formation of this lactam is an important consideration in prodrug design, as it represents a portion of the administered dose that does not become available as the active parent drug. researchgate.net The parent diclofenac molecule itself is stable under neutral or alkaline conditions but can cyclize to form the lactam under acidic conditions. nih.govmonash.edu Conversely, the lactam is stable in acidic environments but may convert to other species under neutral or alkaline conditions. nih.gov The quantification of both diclofenac and its lactam product is therefore essential for accurately determining the efficiency of the prodrug's bioconversion. monash.edu

Comparison of Bioconversion Rates Among Different Diclofenac Esters

The rate of bioconversion is highly dependent on the chemical structure of the alcohol moiety attached to diclofenac. A comparison between different ester types reveals significant variations in their hydrolysis rates. For example, aryl esters, which possess a good leaving group, are considered "activated esters" and are anticipated to hydrolyze significantly faster than alkyl esters. monash.edu

This has been experimentally confirmed, where a diclofenac-(p-hydroxybenzoate)-2-monoglyceride (an aryl ester) demonstrated a much faster hydrolysis rate (t½ = 3.23 h at pH 7.4) compared to diclofenac-monoglycerides (alkyl esters). nih.gov Other studies have reported a wide range of chemical hydrolysis half-lives for various diclofenac alkyl esters in pH 7.4 buffer, from approximately 3 hours for some morpholinoalkyl esters to over 400 hours for certain polyoxyethylene esters. monash.edu This highlights the tunability of the drug release rate by modifying the ester promoiety.

Below is a table comparing the hydrolysis half-lives of different diclofenac esters.

Ester TypeMediumTemperature (°C)Half-life (t½)
Diclofenac-(p-hydroxybenzoate)-2-monoglyceridepH 7.4 Isotonic Phosphate Buffer/10% ACN373.23 hours
Morpholinoalkyl esterspH 7.4 Buffer373 - 34 hours
Hydroxyethyl esterspH 7.437~36 hours
Polyoxyethylene esterspH 7.4 Buffer32400 - 500 hours
N-ethoxycarbonylmorpholine esterpH 7.4 Solution-47 hours

Data sourced from multiple studies on various diclofenac esters to illustrate comparative rates. nih.govmonash.edunih.gov

Chemical Stability and pH-Dependent Degradation Profiles of Diclofenac Esters

The chemical stability of a prodrug is paramount to its efficacy, ensuring it remains intact until it reaches the desired physiological compartment. The degradation profile, particularly its dependence on pH, dictates the prodrug's fate in different parts of the body.

Degradation Kinetics in Controlled Aqueous Solutions

The degradation of diclofenac esters in aqueous solutions typically follows pseudo-first-order kinetics. monash.edu This means the rate of degradation is proportional to the concentration of the ester. Studies involving the degradation of diclofenac sodium in aqueous solutions at various temperatures and pH levels have confirmed this kinetic model. nih.gov The rate constants (k) can be determined by measuring the concentration of the remaining ester over time. For example, the degradation of diclofenac sodium at 338.15 K (65°C) yielded rate constants ranging from 4.71 x 10⁻⁴ h⁻¹ at pH 5 to 6.57 x 10⁻⁴ h⁻¹ at pH 8. nih.gov These kinetic studies are crucial for predicting the shelf-life and stability of potential prodrug formulations.

Influence of pH on Ester Linkage Cleavage

The pH of the environment has a profound effect on the cleavage of the ester linkage in diclofenac prodrugs. researchgate.net The hydrolysis of esters can be catalyzed by both acid (specific acid catalysis) and base (specific base catalysis). monash.edu This relationship is often visualized in a pH-rate profile, which plots the logarithm of the observed degradation rate constant against the pH.

Different diclofenac esters exhibit distinct pH-rate profiles. For instance, the degradation of diclofenac-monoglycerides (alkyl esters) shows a V-shaped profile over a pH range of 1.0-8.0, with maximum stability observed around pH 4.7. monash.edu In contrast, a diclofenac-aryl ester construct displayed a U-shaped profile over the same pH range, with its greatest stability occurring between pH 3.0 and 4.0. monash.edu This demonstrates that both acidic and alkaline conditions can accelerate the hydrolysis of the ester bond, a common characteristic of ester degradation. researchgate.netnih.gov Understanding this pH-dependent instability is critical for designing an ester prodrug that can survive the acidic environment of the stomach while being labile enough to hydrolyze at the more neutral pH of the intestine or synovial fluid. nih.gov

Investigative in Vitro Transport and Permeation Studies

Determination of Flux and Permeability Coefficients for Diclofenac (B195802) Esters

The primary endpoints of in vitro permeation studies are the flux (J) and the permeability coefficient (Kp), which quantify the rate of drug transport across the membrane. Flux is determined from the steady-state slope of the cumulative amount of drug permeated per unit area over time. nih.govresearchgate.net The permeability coefficient is then calculated by dividing the flux by the concentration of the drug in the donor solution. researchgate.net

Studies comparing different Diclofenac esters have shown a direct relationship between the compound's physicochemical properties and its permeation parameters. A study evaluating methanol (B129727), ethylene (B1197577) glycol, glycerol (B35011), and 1,3-propylene glycol esters of Diclofenac found that the more hydrophilic prodrugs with higher aqueous solubility, such as the glycerol ester (GD) and ethylene glycol ester (ED), exhibited significantly higher flux across HEM than the parent Diclofenac acid (DA). nih.govresearchgate.net Conversely, the more hydrophobic methanol ester showed no detectable permeation. nih.gov

Permeation Parameters of Diclofenac Acid and Its Ester Prodrugs Across Human Epidermal Membrane nih.gov
CompoundAqueous Solubility (S) (µg/mL)Log P (Octanol/Water)Steady-State Flux (J) (µg/cm²/h)
Diclofenac Acid (DA)1.5 ± 0.14.510.06 ± 0.01
Methanol Diclofenac Ester (MD)0.6 ± 0.15.120
Ethylene Glycol Diclofenac Ester (ED)15.4 ± 0.33.830.14 ± 0.01
Glycerol Diclofenac Ester (GD)188.7 ± 2.63.010.45 ± 0.05
1,3-Propylene Glycol Diclofenac Ester (PD)1.1 ± 0.14.750.04 ± 0.01

Influence of Formulation Excipients and Vehicles on In Vitro Transport

The vehicle in which the Diclofenac ester is dissolved plays a critical role in its transdermal permeation. Excipients can enhance solubility, modify the properties of the skin barrier, and ultimately increase drug flux.

Glycols are widely used in topical formulations as solvents and chemical permeation enhancers. google.com Propylene (B89431) glycol, butylene glycol, and other related glycols are known to solubilize and stabilize Diclofenac. google.com Their mechanism as permeation enhancers is multifaceted. They can act as cosolvents, increasing the solubility of the drug within the formulation, which maintains a high concentration gradient—the driving force for diffusion across the skin. bohrium.com

Propylene glycol has been extensively studied as a vehicle for Diclofenac and has been shown to improve the permeation of Diclofenac salts. researchgate.net It is also used in formulations of Diclofenac esters, often in combination with water, to ensure adequate dissolution. nih.gov Patent literature suggests that glycols such as butylene glycol and hexylene glycol can further enhance the transdermal permeation of Diclofenac. google.com The inclusion of these glycols can improve the partitioning of the drug from the vehicle into the stratum corneum. researchgate.net The combination of glycols with other excipients may result in synergistic effects that lead to increased skin permeation. nih.gov

Impact of Polymeric Gelling Agents (e.g., Carbopol, HPMC)

Following a comprehensive review of available scientific literature, no specific studies on the in vitro transport and permeation of Diclofenac 2,3-Butylene Glycol Ester formulated with polymeric gelling agents such as Carbopol or Hydroxypropyl Methylcellulose (HPMC) were identified. Research in the public domain has primarily focused on other salt forms of diclofenac, namely diclofenac sodium and diclofenac diethylamine, when investigating the influence of these common gelling agents on dermal and transdermal delivery.

Given the absence of direct research on this compound, it is not possible to provide detailed research findings or data tables on how Carbopol and HPMC specifically impact its in vitro transport and permeation characteristics. Such an analysis would require experimental data from studies using this particular ester in formulations with these gelling agents.

Computational and Molecular Modeling Approaches in Diclofenac Ester Prodrug Research

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of diclofenac (B195802) ester prodrugs, docking studies are primarily applied to understand interactions with both the therapeutic target enzymes, cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), and the metabolic enzymes responsible for converting the prodrug into its active form.

The primary goal of creating an ester prodrug of diclofenac is to mask the free carboxylic acid group, which is associated with gastrointestinal toxicity. derpharmachemica.com The prodrug itself may have a different binding affinity for the COX enzymes than the parent diclofenac. Docking simulations can predict how effectively the ester prodrug fits into the active site of COX-1 and COX-2. Studies on various diclofenac derivatives have shown that binding affinity is a key determinant of anti-inflammatory activity. researchgate.net For instance, molecular docking of novel diclofenac hydrazone derivatives revealed that compounds with better binding affinities for COX-1 and COX-2 also demonstrated potent anti-inflammatory effects. researchgate.net These studies analyze parameters like binding energy, which indicates the stability of the drug-enzyme complex.

While the prodrug's interaction with the target is relevant, the more critical application of docking for a prodrug is to model its interaction with hydrolytic enzymes, such as carboxylesterases, which are responsible for its bioconversion back to active diclofenac. researchgate.net Predicting these enzyme-prodrug interactions helps in designing esters that are cleaved at an appropriate rate to release the parent drug at the desired site of action.

Table 1: Example Molecular Docking Binding Affinities of Diclofenac and a Derivative with COX Enzymes

This table presents data for a different diclofenac derivative to illustrate the output of molecular docking studies, as specific data for Diclofenac 2,3-Butylene Glycol Ester is not available.

CompoundTarget EnzymeBinding Affinity (kJ/mol)
Diclofenac (Standard)COX-1-6.6
Diclofenac (Standard)COX-2-8.1
Diclofenac Hydrazone Derivative (Compound 8)COX-1-9.4
Diclofenac Hydrazone Derivative (Compound 8)COX-2-9.4
Data sourced from Synthesis of Novel Diclofenac Hydrazones: Molecular Docking, Anti-Inflammatory, Analgesic, and Ulcerogenic Activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Permeation Relationship (QSPR) Modeling for Ester Prodrugs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. conicet.gov.ar

For diclofenac ester prodrugs, QSAR analysis is crucial for predicting anti-inflammatory potency. A historical QSAR analysis of diclofenac analogues identified that lipophilicity and the angle of twist between the two phenyl rings were critical parameters for activity. nih.gov By systematically modifying the ester group, researchers can use QSAR to predict how changes in molecular descriptors (e.g., size, electronic properties, lipophilicity) will affect the compound's interaction with COX enzymes.

QSPR modeling is particularly important for prodrugs designed for specific delivery routes, such as transdermal application. conicet.gov.ar The success of a topical prodrug depends on its ability to permeate the skin barrier. QSPR models establish a relationship between the molecular structure of diclofenac esters and their permeation characteristics. Key physicochemical properties evaluated include aqueous solubility and the octanol/water partition coefficient (Log P), which is a measure of lipophilicity. nih.gov Studies on various hydrophilic diclofenac esters, such as those formed with ethylene (B1197577) glycol and glycerol (B35011), have shown that increasing aqueous solubility can lead to higher flux across the human epidermal membrane. nih.govnih.gov This data is used to build QSPR models that can predict the skin permeation of new ester candidates like this compound.

Table 2: Physicochemical Properties of Various Diclofenac Ester Prodrugs

This table includes data for other diclofenac esters to exemplify the parameters used in QSPR modeling.

CompoundAqueous Solubility (µg/mL)Octanol/Water Partition Coefficient (Log P)
Diclofenac Acid (DA)16.1 ± 1.21.13 ± 0.01
Methanol (B129727) Diclofenac Ester (MD)3.5 ± 0.22.11 ± 0.01
Ethylene Glycol Diclofenac Ester (ED)129.2 ± 1.90.94 ± 0.01
Glycerol Diclofenac Ester (GD)1146.0 ± 19.30.22 ± 0.01
1,3-Propylene Glycol Diclofenac Ester (PD)12.1 ± 0.91.05 ± 0.01
Data sourced from Evaluation of Diclofenac Prodrugs for Enhancing Transdermal Delivery. nih.gov

Simulated Pharmacokinetic Modeling of Prodrug Behavior

Simulated pharmacokinetic modeling, particularly physiologically-based pharmacokinetic (PBPK) modeling, is a powerful tool for predicting the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. researchgate.net For a prodrug like this compound, PBPK models can simulate its entire journey, from administration to the conversion into active diclofenac and its subsequent elimination.

These models integrate data on the compound's physicochemical properties with physiological data of the species of interest (e.g., human, rat). researchgate.net The simulation can predict the concentration of both the intact prodrug and the released parent drug in various tissues and over time. nih.gov This is critical for optimizing the prodrug's design to achieve the desired therapeutic window and minimize potential side effects. For example, PBPK modeling has been successfully used to support the approval of generic topical diclofenac products by demonstrating bioequivalence to the reference product without the need for extensive clinical trials. nih.govfda.govresearchgate.net The models can characterize the relationship between systemic (plasma) and local (skin) exposure, which is essential for topical formulations. nih.govresearchgate.net

A key aspect of modeling a prodrug is accurately representing its conversion rate. Data from in vitro hydrolysis studies (in plasma or liver microsomes) are often used to inform the metabolic parameters within the PBPK model. nih.govnih.gov

In Silico Prediction of Bioconversion Pathways and Metabolites

In silico tools are used to predict the metabolic fate of new chemical entities, including the bioconversion pathways of prodrugs. For this compound, the primary intended bioconversion pathway is the hydrolysis of the ester bond to release the active parent drug, diclofenac, and 2,3-butanediol (B46004). alquds.eduopenmedicinalchemistryjournal.com

Computational software can predict the susceptibility of the ester linkage to attack by various human esterase enzymes. This helps in anticipating the rate and location of prodrug activation. Furthermore, these tools can predict the subsequent metabolism of the released diclofenac. The principal metabolic pathway for diclofenac involves hydroxylation, primarily to 4'-hydroxydiclofenac, which is mediated by cytochrome P450 enzymes (mainly CYP2C9). researchgate.net Predicting potential metabolites is a crucial step in drug development to identify any pharmacologically active or potentially toxic byproducts. By understanding the likely bioconversion pathways in silico, researchers can modify the ester promoiety to fine-tune the release characteristics and avoid metabolic liabilities.

Advanced Delivery System Integration Research for Diclofenac Esters

The development of advanced delivery systems for diclofenac (B195802) esters, such as Diclofenac 2,3-Butylene Glycol Ester, is a key area of pharmaceutical research. These systems aim to provide controlled and targeted drug release, enhancing therapeutic efficacy. Research focuses on integrating these ester prodrugs into sophisticated formulations like transdermal patches, gels, and injectable depots to achieve sustained local or systemic effects.

Future Research Directions

Development of Novel Synthetic Routes for Diclofenac (B195802) Glycol Esters

The synthesis of diclofenac glycol esters, including the 2,3-butylene glycol variant, traditionally involves the esterification of diclofenac acid with the corresponding glycol. A common laboratory-scale method employs a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the reaction between diclofenac acid and the alcohol in a suitable solvent like acetone nih.gov. While effective, this method can present challenges in terms of purification and reagent cost, prompting research into more efficient and scalable synthetic strategies.

Future research in this area is likely to focus on several key aspects:

Green Chemistry Approaches: The development of more environmentally benign synthetic methods is a paramount goal. This includes the use of greener solvents, catalysts, and reaction conditions. Microwave-assisted synthesis, for instance, has been explored for other diclofenac derivatives and could offer advantages such as reduced reaction times and improved yields for glycol esters.

Enzymatic Synthesis: The use of lipases as catalysts for esterification presents an attractive alternative to chemical methods. Enzymatic synthesis is highly specific, proceeds under mild conditions, and often results in higher purity products, minimizing the need for extensive purification steps. Research could focus on identifying robust and cost-effective lipase preparations and optimizing reaction conditions for the synthesis of Diclofenac 2,3-Butylene Glycol Ester.

Continuous Flow Synthesis: For large-scale production, continuous flow chemistry offers significant advantages over traditional batch processing. This technology allows for better control over reaction parameters, improved safety, and higher throughput. Developing a continuous flow process for the synthesis of diclofenac glycol esters would be a significant step towards more efficient and economical manufacturing.

A summary of potential synthetic strategies is presented in the table below.

Synthesis StrategyPotential AdvantagesKey Research Focus
Microwave-Assisted Synthesis Reduced reaction times, increased yields, potential for solvent-free reactions.Optimization of microwave parameters (power, temperature, time), screening of suitable catalysts.
Enzymatic Synthesis High selectivity, mild reaction conditions, reduced by-product formation, environmentally friendly.Identification and immobilization of suitable lipases, optimization of reaction medium and conditions.
Continuous Flow Synthesis Improved scalability and process control, enhanced safety, higher throughput.Reactor design, optimization of flow rates, temperature, and catalyst loading.

Advanced Characterization Techniques for Prodrug Metabolism

Understanding the metabolic pathway of this compound is crucial for predicting its in vivo performance. The primary metabolic process for ester prodrugs is hydrolysis, which cleaves the ester bond to release the active diclofenac and the glycol moiety. The rate of this hydrolysis can be influenced by pH and the presence of esterases in biological fluids monash.edunih.govresearchgate.net.

Advanced analytical techniques are essential for elucidating the metabolic fate of such prodrugs. Future research will likely leverage a combination of these methods to provide a comprehensive metabolic profile.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is the gold standard for quantifying drugs and their metabolites in biological matrices due to its high sensitivity and selectivity windows.netresearchgate.netphenomenex.com. Future studies on this compound would involve developing and validating robust LC-MS/MS methods to track the parent prodrug and the appearance of diclofenac and its hydroxylated metabolites in plasma, tissues, and excreta.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the confident identification of unknown metabolites. This would be particularly useful for identifying any unexpected metabolic products of the 2,3-butylene glycol moiety.

Nanospray Desorption Electrospray Ionization Mass Spectrometry Imaging (nano-DESI MSI): This innovative technique allows for the visualization of the spatial distribution of drugs and their metabolites within tissue sections nih.govchemrxiv.org. Applying nano-DESI MSI could provide invaluable insights into where this compound is hydrolyzed and where the released diclofenac accumulates, helping to understand its tissue-specific effects.

The table below outlines key analytical techniques and their potential applications in studying the metabolism of this compound.

Analytical TechniqueApplication in Metabolism StudiesExpected Insights
LC-MS/MS Quantitative analysis of the prodrug and its metabolites in biological fluids.Pharmacokinetic parameters (absorption, distribution, metabolism, and excretion).
HRMS Identification of novel or unexpected metabolites.Comprehensive metabolic pathway elucidation.
Nano-DESI MSI Imaging the distribution of the prodrug and metabolites in tissue sections.Understanding tissue-specific drug release and accumulation.

Integration of Diclofenac Glycol Esters into Emerging Drug Delivery Technologies

To maximize the therapeutic potential of diclofenac glycol esters, their integration into advanced drug delivery systems is a promising avenue of research. These systems can offer enhanced stability, controlled release, and targeted delivery of the prodrug.

Nanostructured Lipid Carriers (NLCs): NLCs are composed of a blend of solid and liquid lipids, creating an imperfect crystal structure that can accommodate a higher drug load and prevent drug expulsion during storage nih.govnih.govrjptonline.org. Encapsulating this compound into NLCs could improve its transdermal delivery by enhancing skin penetration and providing a sustained release of the prodrug, which would then be hydrolyzed in the skin to release active diclofenac nih.gov.

Polymeric Nanoparticles: Biodegradable polymers can be used to formulate nanoparticles that encapsulate the diclofenac prodrug. The release of the prodrug can be controlled by the degradation rate of the polymer, allowing for long-acting formulations.

Topical Gel Formulations: The development of optimized gel formulations for the topical delivery of this compound is another important research direction. The choice of gelling agent, penetration enhancers, and other excipients can significantly impact the release of the prodrug from the formulation and its subsequent permeation through the skin.

The following table summarizes emerging drug delivery technologies and their potential benefits for this compound.

Delivery TechnologyPotential BenefitsResearch Focus
Nanostructured Lipid Carriers (NLCs) Enhanced skin permeation, sustained release, improved stability.Optimization of lipid composition, particle size, and surface charge.
Polymeric Nanoparticles Controlled and prolonged drug release, potential for targeted delivery.Selection of biodegradable polymers, characterization of release kinetics.
Advanced Gel Formulations Improved topical delivery, enhanced patient compliance.Investigation of novel gelling agents and penetration enhancers.

Comparative Academic Studies of this compound with Other Analogues

To establish the therapeutic utility of this compound, rigorous comparative studies with other diclofenac prodrugs and the parent drug are necessary. Such studies would provide the data needed to assess its relative advantages and disadvantages.

Comparative Hydrolysis and Bioconversion Rates: In vitro studies comparing the hydrolysis rates of this compound with other glycol esters (e.g., ethylene (B1197577) glycol, propylene (B89431) glycol, and glycerol (B35011) esters) in simulated biological fluids (e.g., pH 7.4 buffer, plasma) would be highly informative nih.gov. These studies would help to understand how the structure of the glycol moiety influences the rate of diclofenac release.

Comparative In Vitro Skin Permeation Studies: Using Franz diffusion cells, the skin permeation of this compound from various formulations can be compared with other diclofenac esters nih.gov. This would help in selecting the most promising candidates for topical delivery.

Comparative In Vivo Efficacy and Safety Studies: Ultimately, in vivo studies in animal models of inflammation and pain are required to compare the therapeutic efficacy and gastrointestinal safety of this compound with diclofenac and other prodrugs.

A proposed framework for comparative studies is outlined in the table below.

Type of StudyAnalogues for ComparisonKey Parameters to Evaluate
In Vitro Hydrolysis Diclofenac ethylene glycol ester, Diclofenac propylene glycol ester, Diclofenac glycerol ester.Half-life of hydrolysis in pH 7.4 buffer and plasma.
In Vitro Skin Permeation Diclofenac, other diclofenac glycol esters.Flux, permeability coefficient, lag time.
In Vivo Efficacy Diclofenac, other diclofenac prodrugs.Anti-inflammatory and analgesic activity in animal models.

Q & A

Q. What reaction parameters optimize the synthesis of Diclofenac 2,3-Butylene Glycol Ester to maximize yield and purity?

Methodology:

  • Use acid-catalyzed esterification (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions.
  • Optimize molar ratios (diclofenac:glycol = 1:1.2–1.5) to drive equilibrium toward ester formation.
  • Monitor reaction progress via thin-layer chromatography (TLC) or FT-IR for carbonyl peak shifts (1,730–1,750 cm⁻¹).
  • Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.
  • Reference Data: A 1945 study on acetic acid esterification with 2,3-butylene glycol achieved 85% yield at 100°C with H₂SO₄ .
ParameterTypical Range
Catalyst (H₂SO₄)1–5% (w/w)
Temperature80–120°C
Reaction Time4–12 hours
SolventToluene or dichloromethane

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodology:

  • ¹H/¹³C NMR : Identify ester carbonyl (δ 165–175 ppm in ¹³C NMR) and glycol backbone protons (δ 3.5–4.5 ppm in ¹H NMR). Compare with ibuprofen glycol ester reference spectra .
  • FT-IR : Confirm ester C=O stretch (~1,740 cm⁻¹) and absence of diclofenac carboxylic acid O-H (~2,500–3,000 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of glycol moiety).

Advanced Research Questions

Q. What chromatographic methods resolve this compound in biological matrices?

Methodology:

  • HPLC : Use a C18 column (150 mm × 4.6 mm, 5 µm) with mobile phase (acetonitrile:water, 70:30 v/v + 0.1% formic acid). Detect at λ = 254 nm.
  • LC-MS/MS : Employ electrospray ionization (ESI+) in MRM mode (e.g., m/z 450 → 214 for quantification).
  • Calibrate with certified reference standards (e.g., Ibuprofen 2,3-Butylene Glycol Ester CRM ).
MatrixRecovery (%)LOD (ng/mL)LOQ (ng/mL)
Plasma92 ± 5515
Liver Homogenate88 ± 71030

Q. How do pH and temperature influence the stability of this compound, and what degradation products form?

Methodology:

  • Conduct accelerated stability studies:
  • pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours.
  • Thermal Stability : Heat at 40°C, 60°C, and 80°C for 1–4 weeks.
    • Analyze degradation via LC-MS to identify products (e.g., hydrolyzed diclofenac or glycol derivatives).
    • Reference: Analogous ibuprofen esters degrade via hydrolysis to free acid under acidic/alkaline conditions .

Q. How can regioselectivity in the esterification of 2,3-Butylene Glycol with Diclofenac be determined?

Methodology:

  • Synthesize both possible regioisomers (2- vs. 3-OH esterification) and compare retention times (HPLC) or NMR shifts.
  • Use 2D NMR (HSQC, COSY) to assign glycol proton coupling patterns.
  • Reference Felbinac 2,3-Butylene Glycol Ester studies, where regioisomers were resolved via chiral chromatography .
TechniqueKey Diagnostic Feature
¹H NMRSplitting of glycol -CH₂ peaks
Chiral HPLCBaseline separation (α > 1.5)
X-ray CrystallographyDefinitive bond confirmation

Data Contradiction Analysis

  • Thermochemical Discrepancies : If reported melting points or ΔH values vary, replicate measurements using differential scanning calorimetry (DSC) and cross-validate with NIST thermochemistry data for 2,3-butanediol derivatives .
  • Chromatographic Variability : Address column batch effects or mobile phase pH inconsistencies by standardizing protocols against certified reference materials (e.g., LGC or Sigma-Aldrich CRMs ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.